molecular formula C13H18N6 B15056346 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B15056346
M. Wt: 258.32 g/mol
InChI Key: VKWBTKLPPMTUPM-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and certain drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methylpyrimidine, the ring is functionalized to introduce the desired substituents.

    Introduction of Imidazole Group: The imidazole ring is introduced through a nucleophilic substitution reaction, often using 2-methylimidazole as a reagent.

    Attachment of Piperazine:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the imidazole or pyrimidine rings, potentially leading to the formation of partially or fully saturated derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the nitrogen atoms in the imidazole and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, carbonylated, or alkylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine: Lacks the additional methyl group on the imidazole ring.

    4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine: Lacks the methyl group on the pyrimidine ring.

Uniqueness

The presence of both the methyl group on the imidazole ring and the piperazine group on the pyrimidine ring may confer unique chemical and biological properties to 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine, potentially enhancing its activity or selectivity in certain applications.

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

2-methyl-4-(2-methylimidazol-1-yl)-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C13H18N6/c1-10-16-12(18-6-3-14-4-7-18)9-13(17-10)19-8-5-15-11(19)2/h5,8-9,14H,3-4,6-7H2,1-2H3

InChI Key

VKWBTKLPPMTUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3C

Origin of Product

United States

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